molecular formula C30H44O4Sn B14133157 Bis(benzoyloxy)(dioctyl)stannane CAS No. 23519-66-6

Bis(benzoyloxy)(dioctyl)stannane

Cat. No.: B14133157
CAS No.: 23519-66-6
M. Wt: 587.4 g/mol
InChI Key: UFYYBMYIZKRDCG-UHFFFAOYSA-L
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Description

Bis(benzoyloxy)(dioctyl)stannane is an organotin compound with a central tin atom bonded to two benzoyloxy (C₆H₅COO⁻) groups and two dioctyl (C₈H₁₇) groups. Organotin compounds are widely used in industrial applications, including as catalysts, stabilizers in plastics, and biocides.

Properties

CAS No.

23519-66-6

Molecular Formula

C30H44O4Sn

Molecular Weight

587.4 g/mol

IUPAC Name

[benzoyloxy(dioctyl)stannyl] benzoate

InChI

InChI=1S/2C8H17.2C7H6O2.Sn/c2*1-3-5-7-8-6-4-2;2*8-7(9)6-4-2-1-3-5-6;/h2*1,3-8H2,2H3;2*1-5H,(H,8,9);/q;;;;+2/p-2

InChI Key

UFYYBMYIZKRDCG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In anhydrous tetrahydrofuran (THF), $$ \text{SnCl}2(\text{Oct})2 $$ reacts with potassium benzoyloxide ($$ \text{KOOCC}6\text{H}5 $$) at 60–80°C for 12–24 hours. The reaction proceeds via an $$ \text{S}_\text{N}2 $$-type mechanism, where the benzoyloxy anion attacks the electrophilic tin center, displacing chloride. A molar ratio of 2:1 (benzoyloxide:tin dichloride) ensures complete substitution, yielding the target compound in 70–85% isolated yield after aqueous workup.

Key Considerations :

  • Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction by stabilizing ionic intermediates.
  • Leaving Group Mobility : Chloride’s superior leaving ability compared to bromide or iodide minimizes side reactions, such as redox processes involving tin.

Transmetallation from Tin Oxides

Dioctyltin oxide ($$ \text{SnO}(\text{Oct})2 $$) serves as a precursor for esterification with benzoyl chloride ($$ \text{ClCOC}6\text{H}_5 $$). This method avoids halide intermediates and leverages tin’s oxophilicity.

Acid-Catalyzed Esterification

Refluxing $$ \text{SnO}(\text{Oct})2 $$ with excess benzoyl chloride in toluene (110°C, 8 hours) produces $$ \text{Sn(OOC}6\text{H}5)2(\text{Oct})_2 $$ and HCl gas. Triethylamine is added as an acid scavenger to shift the equilibrium toward product formation. Yields exceed 90% due to the thermodynamic stability of the tin ester bond.

Mechanistic Insight :
The tin oxide’s Lewis acidity activates the carbonyl oxygen of benzoyl chloride, facilitating nucleophilic attack by the tin-bound oxygen (Fig. 1). This aligns with studies on tin-mediated esterifications, where $$ \text{Sn}^{IV} $$ centers enhance electrophilicity at carbonyl carbons.

Photostimulated Radical Pathways

Photochemical methods enable tin-ligand exchange under mild conditions, particularly for substrates sensitive to thermal degradation.

SRN1 Mechanism in Liquid Ammonia

Irradiation ($$ \lambda = 254 \, \text{nm} $$) of $$ \text{SnCl}2(\text{Oct})2 $$ in liquid ammonia with sodium benzoyloxide initiates a radical chain process:

  • Initiation : Photoinduced electron transfer generates a tin-centered radical anion ($$ \text{SnCl}2(\text{Oct})2^{\bullet-} $$).
  • Fragmentation : Loss of $$ \text{Cl}^- $$ produces $$ \text{SnCl}(\text{Oct})_2^{\bullet} $$, which abstracts a hydrogen atom from ammonia.
  • Propagation : The resultant $$ \text{Sn}(\text{Oct})2^{\bullet} $$ reacts with benzoyloxide to form $$ \text{Sn(OOC}6\text{H}5)(\text{Oct})2 $$, regenerating the chain carrier.

This method achieves 60–75% yields but requires careful control of irradiation intensity to prevent over-reduction.

Palladium-Catalyzed Coupling Strategies

While less common, palladium catalysts facilitate the incorporation of benzoyloxy ligands via cross-coupling.

Stille-Type Coupling Adaptations

Heating $$ \text{Sn}(\text{Oct})2\text{I}2 $$ with benzoyloxy tributylstannane ($$ \text{Bu}3\text{SnOOC}6\text{H}5 $$) in the presence of $$ \text{Pd(PPh}3\text{)}_4 $$ (5 mol%) in DMF (100°C, 24 hours) affords the target compound in 50–65% yield. The mechanism parallels the Stille reaction, with transmetallation between palladium and tin intermediates driving ligand exchange.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Nucleophilic Substitution THF, 80°C, 24 h 70–85% High selectivity, scalable Requires anhydrous conditions
Transmetallation Toluene, 110°C, 8 h >90% No halide byproducts High temperatures needed
Photostimulated SRN1 Liquid NH$$_3$$, 254 nm, 6 h 60–75% Mild conditions, radical tolerance Low functional group compatibility
Palladium Catalysis DMF, 100°C, 24 h, Pd catalyst 50–65% Modular ligand introduction Costly catalysts, moderate yields

Mechanistic Considerations in Ligand Exchange

The electronic and steric profiles of tin intermediates dictate reaction outcomes. For instance, the octyl groups’ bulkiness in $$ \text{SnCl}2(\text{Oct})2 $$ slows nucleophilic attack compared to smaller alkyltin derivatives. Additionally, the benzoyloxy ligand’s resonance-stabilized negative charge enhances its nucleophilicity, favoring substitution over elimination.

Chemical Reactions Analysis

Bis(benzoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The benzoyloxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of dioctyltin hydroxide and benzoic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(benzoyloxy)(dioctyl)stannane has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, such as esterification, transesterification, and polymerization. Its ability to stabilize reactive intermediates makes it valuable in complex synthetic pathways.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown promise.

    Industry: this compound is used in the production of plastics, coatings, and adhesives, where it acts as a stabilizer and catalyst to improve the properties of the final products.

Mechanism of Action

The mechanism of action of bis(benzoyloxy)(dioctyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. It can also interact with cellular membranes, affecting membrane fluidity and permeability. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.

Comparison with Similar Compounds

Comparison with Dioctyl Phthalate ()

Dioctyl Phthalate (DOP, CAS 117-84-0) is a diester of phthalic acid and 2-ethylhexanol, widely used as a plasticizer. Key distinctions include:

  • Structure : DOP lacks a tin center, instead featuring two ester-linked 2-ethylhexyl groups attached to a benzene ring. Bis(benzoyloxy)(dioctyl)stannane replaces the benzene ring with a tin atom, creating a metal-organic hybrid.
  • Applications: DOP is primarily a plasticizer in polymers like PVC, improving flexibility. Organotin compounds like this compound are more likely to serve as catalysts or stabilizers due to their metal center.

Comparison with Dioctyl Adipate (–4)

Dioctyl Adipate (DOA, CAS 103-23-1) is an adipic acid ester with two 2-ethylhexyl groups. Differences include:

  • Functional Groups : DOA features a linear adipate backbone (hexanedioic acid), whereas this compound incorporates aromatic benzoyloxy groups.
  • Physical Properties : DOA has a lower molecular weight (370.5 g/mol) compared to the tin compound (estimated >500 g/mol), influencing volatility and thermal stability.
  • Environmental Impact: DOA is considered less toxic than phthalates and organotins, often used in food-grade plastics. The tin compound’s environmental behavior remains uncharacterized in the provided evidence .

Data Table: Comparative Analysis

Property This compound Dioctyl Phthalate (DOP) Dioctyl Adipate (DOA)
CAS Number Not provided in evidence 117-84-0 103-23-1
Molecular Formula Not available C₂₄H₃₈O₄ C₂₂H₄₂O₄
Central Atom/Group Tin (Sn) Benzene ring Adipic acid backbone
Primary Use Hypothesized catalyst/stabilizer Plasticizer Plasticizer (food-grade)
Toxicity Profile Likely high (organotin class) Endocrine disruptor Low toxicity
Environmental Persistence Presumed high Moderate Low

Research Findings and Limitations

  • Structural Analogues : The provided evidence lacks direct data on this compound, necessitating inferences from dioctyl esters (DOP, DOA). These compounds differ fundamentally in their central structural motifs (Sn vs. organic esters), leading to divergent reactivity and applications.
  • Functional Divergence: While DOP and DOA act as plasticizers, organotin compounds typically exhibit catalytic or biocidal properties. The benzoyloxy groups in the tin compound may enable unique reactivity in polymer chemistry, though experimental validation is absent in the evidence.
  • Regulatory Considerations: Organotins like tributyltin are heavily regulated due to toxicity, suggesting this compound may face similar restrictions despite lacking specific data here .

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